Methyl 3-amino-5-bromo-2-methylbenzoate
Overview
Description
Methyl 3-amino-5-bromo-2-methylbenzoate is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Derivatives
Methyl 3-amino-5-bromo-2-methylbenzoate and its derivatives have been explored extensively in chemical synthesis. For instance, a study by Chapman, Clarke, Gore, and Sharma (1971) investigated the conversion of Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including bromo-derivatives, which are closely related to this compound (Chapman et al., 1971). These compounds have been studied for their potential pharmacological applications.
Pharmacological Studies
Research on this compound and related compounds often focuses on their pharmacological properties. For example, the study by Zheng Jian-hong (2012) synthesized 2-Amino-5-chloro-3-methylbenzoic acid, a structurally similar compound, to explore its application in creating pharmacologically active substances (Zheng Jian-hong, 2012).
Vibrational Study and Molecular Properties
This compound and its analogs have also been the subject of vibrational studies and molecular property analyses. Saxena, Agrawal, and Gupta (2015) conducted a comprehensive vibrational study of Methyl 2-amino 5-bromobenzoate, which provides insights into the molecular dynamics and properties of these types of compounds (Saxena, Agrawal, & Gupta, 2015).
Applications in Organic Crystal Growth
The compound and its derivatives have been used in the growth of organic crystals. Balamurugan, Charanya, Sampathkrishnan, and Muthu (2015) studied 2-amino-5-bromo-benzoic acid methyl ester, a close relative, in the context of crystal growth and its physical properties (Balamurugan et al., 2015).
Antifungal Applications
Novel derivatives of this compound have been explored for their antifungal properties. Trifonov, Chumin, Gvirtz, Afri, Korshin, Cohen, and Gruzman (2020) developed polyfunctional arenesulfonamides from 3-amino-5-bromobenzoic acid, highlighting potential applications in combating skin diseases caused by fungi (Trifonov et al., 2020).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and the hazard statement H301, which means it is toxic if swallowed . Precautionary statements include P301 + P330 + P331 + P310, which advise that if swallowed, rinse mouth and do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .
Properties
IUPAC Name |
methyl 3-amino-5-bromo-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLOSXSDLWFBKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646615 | |
Record name | Methyl 3-amino-5-bromo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-11-9 | |
Record name | Methyl 3-amino-5-bromo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-amino-5-bromo-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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